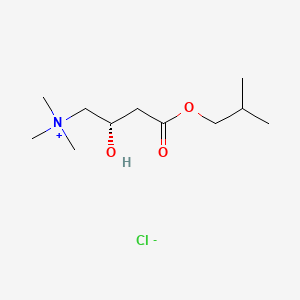
Demethylchloro Citalopram Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a methylamino propyl side chain. It is often used as an internal standard in various analytical applications .
作用机制
Target of Action
Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) in the central nervous system (CNS), thereby regulating serotonergic transmission .
Mode of Action
Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the selective serotonin reuptake inhibitors (SSRIs), citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
The mechanism of action of citalopram is presumed to be related to the potentiation of serotonergic activity in the CNS resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This leads to an increase in the synaptic concentration of these neurotransmitters, enhancing neurotransmission .
Pharmacokinetics
Citalopram, the parent compound, is known to be extensively metabolized in the liver, primarily via cyp3a4 and 2c19 pathways .
Result of Action
This results in enhanced serotonergic neurotransmission, which is thought to be the basis for its therapeutic effect in treating depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) could potentially affect the metabolism and hence the efficacy of this compound . .
生化分析
Biochemical Properties
This interaction inhibits the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft .
Cellular Effects
The increased availability of serotonin due to the action of Demethylchloro Citalopram Hydrochloride can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is presumed to be similar to that of Citalopram. It is believed to potentiate serotonergic activity in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .
Temporal Effects in Laboratory Settings
Studies on Citalopram have shown significant metabolic changes after 8 weeks of drug treatment .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on Citalopram have shown that it can cause severe hepatotoxicity in enzyme-induced animals .
Metabolic Pathways
This compound is likely involved in the serotonin pathway, given its interaction with the serotonin transporter . It may also interact with enzymes or cofactors involved in this pathway.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Demethylchloro Citalopram Hydrochloride typically involves the modification of the Citalopram molecule. One common method includes the demethylation of Citalopram followed by chlorination. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation. For instance, the demethylation can be achieved using a demethylating agent such as boron tribromide, followed by chlorination using thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions
Demethylchloro Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated or dechlorinated products .
科学研究应用
Demethylchloro Citalopram Hydrochloride has several applications in scientific research:
Chemistry: Used as an internal standard in chromatographic analyses.
Biology: Studied for its effects on serotonin transporters.
Medicine: Investigated for potential therapeutic uses in treating depression and other mood disorders.
Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products.
相似化合物的比较
Similar Compounds
Desmethylcitalopram: An active metabolite of Citalopram with similar SSRI properties.
Escitalopram: The S-enantiomer of Citalopram, known for its high potency as an SSRI.
Desmethylsertraline: A metabolite of Sertraline, another SSRI with similar therapeutic effects.
Uniqueness
Demethylchloro Citalopram Hydrochloride is unique due to its specific chemical modifications, which may offer distinct pharmacokinetic properties and analytical advantages. Its use as an internal standard in analytical chemistry highlights its importance in ensuring the accuracy and reliability of quantitative analyses .
属性
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHNDJVEDFNAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675664 |
Source


|
| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64372-52-7 |
Source


|
| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/new.no-structure.jpg)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)



![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)







